C-(4-tert-Butoxy-pyrimidin-2-yl)-methylamine
Description
C-(4-tert-Butoxy-pyrimidin-2-yl)-methylamine is a pyrimidine derivative featuring a tert-butoxy substituent at the 4-position and a methylamine group at the 2-position. The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms, which confers structural similarity to nucleobases and pharmaceuticals. Methylamine, a primary amine (CH3NH2), is a versatile building block in organic synthesis and biochemistry, often involved in hydrogen bonding and ionic interactions. The combination of these moieties suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyrimidine scaffolds are prevalent .
Properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxy]pyrimidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-9(2,3)13-8-4-5-11-7(6-10)12-8/h4-5H,6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDUFXOEZAPMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201245829 | |
| Record name | 4-(1,1-Dimethylethoxy)-2-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944903-61-1 | |
| Record name | 4-(1,1-Dimethylethoxy)-2-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethoxy)-2-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(4-tert-Butoxy-pyrimidin-2-yl)-methylamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Methylamine Group: The final step involves the nucleophilic substitution of a halogenated pyrimidine derivative with methylamine under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
C-(4-tert-Butoxy-pyrimidin-2-yl)-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted under reflux conditions in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Research Applications
C-(4-tert-Butoxy-pyrimidin-2-yl)-methylamine is primarily utilized in synthetic organic chemistry. Its applications include:
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. It can be used in reactions such as alkylation and acylation to create derivatives with enhanced properties.
- Chemical Reactions : It undergoes various reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for developing new compounds with desired functionalities.
Biological Research Applications
In biological research, this compound has been investigated for its interactions with enzymes and metabolic pathways:
- Biochemical Probes : The compound is studied as a biochemical probe to understand enzyme interactions. Its ability to modulate enzyme activity makes it a valuable tool in metabolic research.
- Therapeutic Potential : Preliminary studies indicate that this compound exhibits antimicrobial and anticancer properties. Notably, it has shown inhibitory effects against triple-negative breast cancer (TNBC) cell lines, with an IC50 value of 0.126 μM.
Medical Applications
The therapeutic applications of this compound are particularly noteworthy:
Antimicrobial Activity
Research suggests that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against various bacterial strains is currently under investigation.
Anticancer Properties
This compound has demonstrated significant activity against cancer cell lines, particularly TNBC. This property positions it as a potential lead compound for developing anticancer therapies.
Metabolic Modulation
The compound's interaction with metabolic enzymes suggests its potential use in treating metabolic disorders. Ongoing research aims to elucidate its mechanisms of action in this area.
Case Studies
- Anticancer Activity Study : A study investigating the effects of this compound on TNBC cell lines demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
- Enzyme Interaction Analysis : Research exploring the compound's role as a biochemical probe revealed its capability to modulate enzyme activity, providing insights into metabolic pathways critical for understanding disease mechanisms.
Mechanism of Action
The mechanism of action of C-(4-tert-Butoxy-pyrimidin-2-yl)-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in biochemical pathways. For example, it may bind to the active site of an enzyme, thereby modulating its activity and affecting downstream processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include pyrimidine derivatives with varying substituents at the 4-position, such as:
C-(4-Methoxy-pyrimidin-2-yl)-methylamine
C-(4-Ethoxy-pyrimidin-2-yl)-methylamine
C-(4-Hydroxy-pyrimidin-2-yl)-methylamine
Key Comparison Metrics
| Property | C-(4-tert-Butoxy-pyrimidin-2-yl)-methylamine | C-(4-Methoxy-pyrimidin-2-yl)-methylamine | C-(4-Ethoxy-pyrimidin-2-yl)-methylamine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~223.3 | ~181.2 | ~195.2 |
| LogP (Predicted) | 1.8–2.2 | 0.5–1.0 | 1.0–1.5 |
| Aqueous Solubility | Low (tert-butoxy increases hydrophobicity) | Moderate | Low-Moderate |
| Metabolic Stability | High (steric hindrance reduces metabolism) | Moderate | Moderate-High |
| Receptor Binding Affinity | Potentially selective for hydrophobic pockets | Broader target range | Intermediate selectivity |
Research Findings
- Substituent Effects on Bioactivity : The tert-butoxy group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This trade-off is critical in drug design, where balance between bioavailability and target engagement is essential .
- Inhibition of Transport Systems: Methylamine derivatives with bulky substituents (e.g., tert-butoxy) are less likely to be transported via alkylamine-specific uptake systems in microorganisms.
- Thermodynamic Properties : The tert-butoxy group likely reduces miscibility with polar solvents like water. Methylamine/water mixtures exhibit complex phase behavior, with solubility highly dependent on substituent polarity .
Limitations and Knowledge Gaps
- Experimental data specific to this compound are scarce. Most insights are extrapolated from studies on simpler methylamine derivatives or pyrimidine-based drugs.
- Predictive models for properties like LogP or solubility may lack accuracy for highly substituted pyrimidines, as noted in thermodynamic studies of methylamine mixtures .
Biological Activity
C-(4-tert-Butoxy-pyrimidin-2-yl)-methylamine is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic properties. This article delves into the biological activity of this compound, examining its mechanism of action, applications in medicine, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may act as an inhibitor or activator, modulating biochemical pathways essential for various physiological processes. For instance, it has been investigated as a biochemical probe to study enzyme interactions and metabolic pathways, highlighting its role in biochemical research.
Applications in Medicine
This compound has shown promise in several medical applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation. In particular, it has been noted for its activity against triple-negative breast cancer (TNBC) cell lines, where it demonstrated significant inhibitory effects with an IC50 value of 0.126 μM .
- Metabolic Pathway Modulation : The compound's ability to interact with metabolic enzymes positions it as a potential therapeutic agent for metabolic disorders.
Anticancer Activity
A notable study examined the effects of this compound on the MDA-MB-231 TNBC cell line. The findings revealed that the compound inhibited lung metastasis more effectively than established treatments like TAE226. This study emphasized the compound's potential as a competitive ATP inhibitor and its lower toxicity against normal cells compared to cancer cells, indicating a favorable therapeutic window .
Pharmacokinetics
In terms of pharmacokinetics, the compound exhibited an oral bioavailability (F) of 31.8% and a clearance rate of 82.7 mL/h/kg after intravenous administration. These parameters suggest that this compound has a manageable pharmacokinetic profile for further development as a therapeutic agent .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in molecular structure can significantly impact its biological activity. For example, modifications to the pyrimidine core have been explored to enhance potency against specific targets while minimizing off-target effects .
Summary Table of Biological Activities
| Activity | IC50 Value | Notes |
|---|---|---|
| Anticancer (MDA-MB-231) | 0.126 μM | Significant inhibition observed |
| Antimicrobial | TBD | Potential candidate for antibiotic development |
| Metabolic modulation | TBD | Investigated for enzyme interaction studies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
